5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
5-methyl-1-(2-thiophen-3-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-8-6-10(11)12-13(8)4-2-9-3-5-14-7-9/h3,5-7H,2,4H2,1H3,(H2,11,12) |
InChI Key |
MDLZCZRAWMDLST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC2=CSC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-thiophen-3-yl-propylamine with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) under light.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including 5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine, exhibit anticancer properties. A study highlighted that compounds with pyrazole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study :
A series of experiments demonstrated that derivatives of this compound showed significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiophene-containing compounds have shown efficacy against a range of bacterial and fungal pathogens . The incorporation of the pyrazole ring enhances this activity, making it a candidate for developing new antimicrobial agents.
Data Table: Antimicrobial Efficacy
Polymer Chemistry
The unique structure of this compound allows it to be utilized in polymer synthesis. Its ability to act as a cross-linking agent can enhance the mechanical properties and thermal stability of polymers used in coatings and adhesives .
Case Study :
A recent study explored the use of this compound in creating thermosetting resins, resulting in materials with improved heat resistance and mechanical strength compared to traditional formulations.
Cosmetic Applications
The compound's properties make it suitable for use in cosmetic formulations. Its potential as an active ingredient in skin care products has been investigated due to its anti-inflammatory and antimicrobial effects, which can benefit skin health .
Data Table: Cosmetic Formulation Benefits
| Property | Benefit |
|---|---|
| Anti-inflammatory | Reduces skin irritation |
| Antimicrobial | Prevents infection |
| Skin penetration enhancer | Improves bioavailability |
Mechanism of Action
The mechanism of action of 5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of kinases or modulation of receptor activity, leading to therapeutic effects such as reduced inflammation or tumor growth inhibition.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Lipophilicity : The thiophene-ethyl substituent in the target compound likely increases lipophilicity (higher logP) compared to phenyl (e.g., 3-Methyl-1-phenyl-1H-pyrazol-5-amine) or pyridyl analogs due to sulfur's moderate polarity and alkyl chain flexibility .
- Hydrogen Bonding : The amine at pyrazole-3 and thiophene's sulfur may participate in hydrogen bonding and π-π stacking, respectively, influencing crystal packing and solubility .
- Purity : Related compounds like 5-methyl-1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine are reported at 95% purity, suggesting similar synthetic challenges for the target compound .
Biological Activity
5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The following sections provide a detailed overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C11H12N2S
- Molecular Weight : 220.29 g/mol
- IUPAC Name : this compound
This compound features a pyrazole ring substituted with a thiophene moiety, which is crucial for its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the effectiveness of similar compounds against various cancer cell lines, showing IC50 values ranging from 10 to 30 µM depending on the specific derivative and cancer type . The mechanism often involves the induction of apoptosis through inhibition of anti-apoptotic proteins.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been demonstrated in several studies. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models . The compound's ability to stabilize red blood cell membranes was also evaluated, with percentages indicating substantial protective effects against hemolysis.
Antimicrobial Activity
This compound has been tested against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were reported to range from 2.50 to 20 µg/mL, indicating broad-spectrum antimicrobial activity . This property is particularly valuable in developing new antibiotics amid rising resistance rates.
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
In a specific case study involving lung cancer cells (A549), treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized flow cytometry to analyze apoptosis markers, revealing that the compound significantly increased early apoptotic cells compared to controls .
Q & A
Q. What are the key synthetic routes for preparing 5-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine?
The synthesis typically involves multi-step protocols:
- Cyclization : Formation of the pyrazole core via condensation of monomethylhydrazine with β-keto esters or acetoacetate derivatives.
- Substitution : Introduction of the thiophen-3-yl ethyl group using alkylation or nucleophilic substitution. For example, coupling 2-(thiophen-3-yl)ethyl halides with the pyrazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity, as reported for related pyrazole derivatives .
Q. How can the structure of this compound be confirmed experimentally?
Q. What safety precautions are required when handling this compound?
- Hazards : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) based on analogs like 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine .
- Protocols : Use fume hoods, PPE (gloves, lab coat), and segregate waste for professional disposal .
Advanced Research Questions
Q. How do crystallographic data inform the compound’s supramolecular interactions?
- Graph set analysis : Hydrogen bonding patterns (e.g., N–H···N or N–H···S interactions) dictate packing motifs. For example, pyrazole-amine groups often form rings, while thiophene sulfur may participate in C–H···S contacts .
- Twinned crystals : SHELXL can refine high-resolution data to resolve twinning, common in flexible ethyl-thiophene derivatives .
Q. What methodologies are used to evaluate its biological activity (e.g., kinase inhibition)?
- In vitro assays :
- Jak/STAT pathway : Cell proliferation assays (e.g., Ba/F3 TEL-Jak2 lines) with IC₅₀ determination.
- Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization .
- In vivo models : Xenograft studies in rodents, monitoring tumor growth inhibition and pharmacokinetics (e.g., oral bioavailability, plasma half-life) .
Q. How can impurities or byproducts from synthesis be characterized and mitigated?
- HPLC-MS : Detect impurities (e.g., unreacted intermediates or dehalogenation byproducts). Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize side products .
- Regioselectivity : Optimize protecting groups (e.g., Boc for amines) during alkylation to prevent N3 vs. N1 substitution .
Q. What computational approaches predict the compound’s reactivity or pharmacophore model?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate binding to targets (e.g., Jak2 kinase PDB: 3FUP) using AutoDock Vina, focusing on pyrazole-amine and thiophene interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
